
2-Nitrothiophene-3-carbonitrile
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Description
2-Nitrothiophene-3-carbonitrile is a useful research compound. Its molecular formula is C5H2N2O2S and its molecular weight is 154.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
2-Nitrothiophene-3-carbonitrile and its derivatives have been investigated for their antimicrobial properties. Nitroheterocyclic compounds are known for their role as intermediates in the synthesis of pharmaceuticals, particularly those targeting infections. For instance, the compound has shown potential in developing new antibiotics due to its structural characteristics that facilitate interaction with biological targets .
Chemotherapeutic Agents
Thiophene derivatives, including this compound, are utilized in the development of chemotherapeutic agents. The compound's ability to participate in various chemical reactions makes it a candidate for synthesizing more complex molecules that exhibit anticancer activity. Research indicates that thiophenes can be modified to enhance their efficacy against cancer cells .
Veterinary Medicine
The compound's derivatives have also found applications in veterinary medicine. Nitrothiophenes have been used in formulations aimed at treating infections in livestock, showcasing their utility beyond human medicine. This application is particularly relevant in the context of agricultural practices where animal health is crucial for productivity .
Material Science Applications
Conductive Polymers
This compound is explored for its potential use in conductive polymers. The incorporation of thiophene units into polymer matrices can enhance electrical conductivity, making them suitable for applications in organic electronics, such as transistors and sensors. The synthesis of conjugated polymers from thiophene derivatives has been a focus area, yielding materials with desirable electronic properties .
Chitosan-Based Films
Recent studies have investigated the incorporation of this compound into chitosan films to improve their antifungal properties. These films exhibited significant activity against various fungal strains, indicating that the compound can enhance the functional properties of biopolymers for packaging and biomedical applications .
Synthesis and Methodology
The synthesis of this compound typically involves nitration processes using eco-friendly methods. For example, an innovative approach utilizes metal-exchanged clay catalysts combined with nitric acid to achieve selective nitration of thiophene without hazardous reagents like acetic anhydride. This method not only improves yield but also reduces environmental impact .
Case Studies and Research Findings
Properties
IUPAC Name |
2-nitrothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-3-4-1-2-10-5(4)7(8)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTNJZDGVBOZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356032 |
Source
|
Record name | 2-nitrothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85598-50-1 |
Source
|
Record name | 2-Nitro-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85598-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-nitrothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.